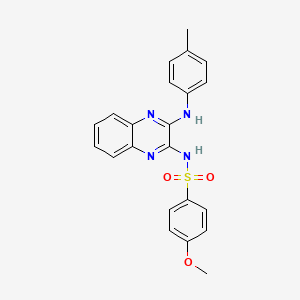
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride, also known as DBL-583, is a chemical compound that belongs to the class of sulfonyl fluorides. This compound has drawn the attention of researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology.
Mecanismo De Acción
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride is a potent irreversible inhibitor of cysteine proteases. It reacts with the thiol group of the cysteine residue in the active site of the enzyme, forming a covalent bond and inactivating the enzyme. This mechanism of action has been well studied and has been used to design new inhibitors for various cysteine proteases.
Biochemical and Physiological Effects
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cells and to have antimalarial activity. It has also been shown to have anti-inflammatory and analgesic effects. Furthermore, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride in lab experiments include its high potency and selectivity towards cysteine proteases, its irreversible inhibition mechanism, and its ability to form covalent bonds with the enzyme. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for the research on (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride. One direction is to develop new inhibitors based on the structure of (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride with improved potency and selectivity towards specific cysteine proteases. Another direction is to investigate the role of cysteine proteases in various diseases and to develop new therapeutic strategies based on the inhibition of these enzymes. Furthermore, the use of (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride as a chemical tool for studying the function of proteins and for developing new chemical probes for various biological targets is an area of ongoing research.
Métodos De Síntesis
The synthesis of (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride involves the reaction of imidazolidine-2,4-dione with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method has been reported in the literature and has been used by various researchers to obtain (2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride.
Aplicaciones Científicas De Investigación
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a tool compound to investigate the role of cysteine proteases in various diseases such as cancer, malaria, and tuberculosis. It has also been used as a probe to study the activity of various enzymes such as cathepsin B, cathepsin L, and papain. In chemical biology, it has been used as a chemical tool to study the function of proteins and to develop new chemical probes for various biological targets.
Propiedades
IUPAC Name |
(2,5-dioxoimidazolidin-4-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPSXPSVMNQTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxoimidazolidin-4-yl)methanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylisoxazol-4-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2698690.png)

![2-(2-(4-(3-(2-allylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2698692.png)
![Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2698693.png)
![[1-Methyl-5-(propoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2698696.png)

![4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2698698.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2698705.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2698707.png)

![3-(4-fluorophenyl)-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2698710.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2698711.png)
![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)